4-Amino-3-bromo-5-methylbenzoic acid

説明

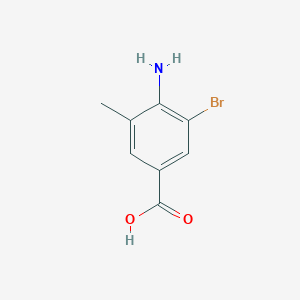

Structure

2D Structure

特性

IUPAC Name |

4-amino-3-bromo-5-methylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVGKGOMPWNLCEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1N)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10405481 | |

| Record name | 4-amino-3-bromo-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

860787-42-4 | |

| Record name | 4-amino-3-bromo-5-methylbenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10405481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Chemical Synthesis of 4-Amino-3-bromo-5-methylbenzoic acid

The construction of the this compound scaffold can be approached through several synthetic strategies, primarily involving the strategic introduction of the bromo and amino functionalities onto a pre-existing benzoic acid core.

Established Synthetic Routes and Precursor Utilization

A plausible and documented synthetic pathway to this compound and its derivatives commences with o-toluidine. This multi-step process involves an initial acylation of the amino group, followed by a regioselective bromination of the aromatic ring. The subsequent step introduces the carboxylic acid functionality via a palladium-catalyzed carbonylation reaction. Finally, deprotection of the amino group yields the desired product.

Another common strategy involves the direct bromination of a suitable precursor such as 4-amino-3-methylbenzoic acid. The directing effects of the activating amino group and the weakly activating methyl group, in conjunction with the deactivating carboxylic acid group, play a crucial role in determining the regioselectivity of the bromination reaction. The amino group is a strong ortho-, para-director, while the methyl group is also an ortho-, para-director. The carboxylic acid group is a meta-director. In this case, the position ortho to the powerful amino group is the most activated site for electrophilic substitution.

A laboratory-scale synthesis of a related compound, 4-amino-3-bromobenzoic acid, has been reported starting from 4-aminobenzoic acid. google.com This method utilizes ammonium (B1175870) bromide as the bromine source and hydrogen peroxide as the oxidant in an acetic acid medium. google.com This approach could potentially be adapted for the synthesis of this compound from 4-amino-5-methylbenzoic acid.

Below is a table summarizing potential precursors and the key transformations required for the synthesis of this compound.

| Precursor | Key Transformation(s) |

| o-Toluidine | Acylation, Bromination, Carbonylation, Deprotection |

| 4-Amino-3-methylbenzoic acid | Direct Bromination |

| 3-Methyl-4-nitrobenzoic acid | Reduction of nitro group, Bromination |

Optimization Strategies for Reaction Conditions and Yields

The efficiency of the synthesis of this compound is highly dependent on the careful optimization of reaction conditions to maximize the yield and minimize the formation of byproducts.

For the direct bromination of 4-amino-3-methylbenzoic acid, several factors can be fine-tuned:

Brominating Agent: The choice of brominating agent is critical. While molecular bromine (Br₂) can be used, it can lead to over-bromination and the formation of isomeric byproducts. N-Bromosuccinimide (NBS) is often a milder and more selective alternative for aromatic bromination.

Solvent: The polarity of the solvent can influence the reaction rate and selectivity. Solvents such as acetic acid, dichloromethane (B109758), or chloroform (B151607) are commonly employed for bromination reactions.

Catalyst: While bromination of highly activated rings like anilines can sometimes proceed without a catalyst, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) can be used to enhance the electrophilicity of the bromine and accelerate the reaction.

Temperature: The reaction temperature needs to be carefully controlled to prevent side reactions and decomposition of the starting material or product. Reactions are often carried out at or below room temperature.

Stoichiometry: The molar ratio of the substrate to the brominating agent must be precisely controlled to favor mono-bromination and avoid the formation of di- or tri-brominated products.

The following table outlines key parameters and their potential impact on the bromination of an aminobenzoic acid derivative.

| Parameter | Effect on Reaction | Optimization Goal |

| Brominating Agent | Reactivity and Selectivity | Achieve high regioselectivity for the desired isomer. |

| Solvent | Solubilizes reactants and influences reaction rate. | Ensure good solubility and promote the desired reaction pathway. |

| Catalyst | Increases the rate of reaction. | Accelerate the reaction without promoting side reactions. |

| Temperature | Affects reaction rate and selectivity. | Find the optimal temperature for high yield and purity. |

| Stoichiometry | Controls the degree of bromination. | Favor mono-bromination. |

Mechanistic Studies of Chemical Reactions Involving this compound

The reactivity of this compound is governed by the interplay of the electronic effects of its three substituents: the electron-donating amino and methyl groups, and the electron-withdrawing carboxylic acid group.

Electrophilic and Nucleophilic Substitution Reactions

Electrophilic Aromatic Substitution:

The bromination of 4-amino-3-methylbenzoic acid is a classic example of an electrophilic aromatic substitution (EAS) reaction. The mechanism involves the attack of an electrophile (a positively charged bromine species, Br⁺, generated from the brominating agent) on the electron-rich aromatic ring. sciencemadness.org The amino group is a powerful activating group and directs incoming electrophiles to the ortho and para positions. The methyl group is a weaker activating group, also directing ortho and para. The carboxylic acid group is a deactivating group and a meta-director.

In the case of 4-amino-3-methylbenzoic acid, the position ortho to the strongly activating amino group (the C3 position) is the most nucleophilic and therefore the most likely site of electrophilic attack. The presence of the methyl group at the 5-position further enhances the electron density at the adjacent carbons. The carboxylic acid at the 1-position deactivates the ring, particularly at the ortho and para positions relative to it, but its influence is overcome by the strong activation of the amino group. The formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion, is the rate-determining step. Subsequent loss of a proton from this intermediate restores the aromaticity of the ring and yields the brominated product.

Nucleophilic Aromatic Substitution:

While less common for this type of molecule, this compound could potentially undergo nucleophilic aromatic substitution (SNA r) reactions under specific conditions. For an SNA r reaction to occur, the aromatic ring must be activated by strong electron-withdrawing groups, and there must be a good leaving group (in this case, the bromide ion). masterorganicchemistry.comlibretexts.org The presence of the electron-donating amino and methyl groups generally disfavors this type of reaction. However, if the amino group were to be converted into a diazonium salt, the resulting powerful electron-withdrawing group could facilitate nucleophilic substitution of the bromine atom.

Oxidation and Reduction Pathways

The functional groups present in this compound are susceptible to both oxidation and reduction.

Oxidation: The amino group can be oxidized under various conditions. For instance, treatment with strong oxidizing agents like hydrogen peroxide or potassium permanganate (B83412) could potentially lead to the formation of a nitro group or even degradation of the aromatic ring. nih.gov The methyl group can also be oxidized to a carboxylic acid group under harsh conditions, although this would require more forcing conditions than the oxidation of the amino group. The oxidation of aminobenzoic acids has been studied, often leading to complex product mixtures due to the reactivity of the amino group. researchgate.netnih.gov

Reduction: The carboxylic acid group can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). wikipedia.org Weaker reducing agents such as sodium borohydride (B1222165) are generally not effective for the reduction of carboxylic acids. It is also possible to selectively reduce a nitro group to an amino group in the presence of a carboxylic acid, a common transformation in the synthesis of aminobenzoic acids from their nitro precursors. google.comresearchgate.netgoogle.com

Coupling Reactions for Complex Molecule Formation

The bromine atom on the aromatic ring of this compound provides a handle for various palladium-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound (such as a boronic acid or ester) in the presence of a palladium catalyst and a base. bohrium.com This would allow for the introduction of a wide range of aryl or vinyl substituents at the 3-position of the benzoic acid ring. The success of the Suzuki coupling would depend on the choice of catalyst, ligand, and base to overcome any potential inhibition by the amino and carboxyl groups.

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. researchgate.netorganic-chemistry.org This would enable the introduction of a substituted vinyl group at the 3-position.

Buchwald-Hartwig Amination: This reaction allows for the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. nih.govwikipedia.orgnih.gov This could be used to introduce a different amino substituent at the 3-position, further functionalizing the molecule.

The following table summarizes these important coupling reactions and their potential application to this compound.

| Coupling Reaction | Reactants | Product Type |

| Suzuki Coupling | Organoboron compound (e.g., R-B(OH)₂) | Biaryl or vinyl-substituted benzoic acid |

| Heck Reaction | Alkene (e.g., R-CH=CH₂) | Vinyl-substituted benzoic acid |

| Buchwald-Hartwig Amination | Amine (e.g., R-NH₂) | Di-amino substituted benzoic acid |

Synthesis of Derivatives and Analogues of this compound

Detailed research has demonstrated the utility of this compound as a key intermediate in the synthesis of complex organic molecules, including peptidomimetics with potential therapeutic applications such as farnesyltransferase inhibitors. The primary synthetic strategies involve acylation of the amino group, conversion of the carboxylic acid to amides and esters, and palladium-catalyzed cross-coupling reactions.

One notable application of this compound is in the synthesis of substituted benzamides. The carboxylic acid moiety can be activated to form an acyl chloride, which then readily reacts with various amines to yield the corresponding amide derivatives. This straightforward amide bond formation is a cornerstone of medicinal chemistry, allowing for the systematic exploration of structure-activity relationships.

Furthermore, the bromine atom on the aromatic ring serves as a handle for various cross-coupling reactions. For instance, Suzuki-Miyaura coupling can be employed to introduce new carbon-carbon bonds by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst. Similarly, Buchwald-Hartwig amination can be utilized to form new carbon-nitrogen bonds, further expanding the diversity of accessible analogues.

The following data tables summarize representative synthetic transformations starting from this compound, showcasing the formation of amide and ester derivatives.

Table 1: Synthesis of Amide Derivatives of this compound

| Product | Amine Reactant | Coupling Reagents/Conditions | Reference |

| N-Substituted-4-amino-3-bromo-5-methylbenzamide | Primary or Secondary Amine | 1. Thionyl chloride or Oxalyl chloride (to form acyl chloride) 2. Amine, Base (e.g., Triethylamine or Pyridine) in an inert solvent (e.g., Dichloromethane or THF) | General synthetic methodology |

Table 2: Synthesis of Ester Derivatives of this compound

| Product | Alcohol Reactant | Reaction Conditions | Reference |

| Alkyl 4-amino-3-bromo-5-methylbenzoate | Primary or Secondary Alcohol | Acid catalyst (e.g., H₂SO₄), heat (Fischer Esterification) | General synthetic methodology |

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for organic chemists. By observing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), one can deduce the molecular structure.

¹H and ¹³C NMR Spectral Analysis

A complete ¹H and ¹³C NMR analysis would provide the necessary data to confirm the constitution of 4-Amino-3-bromo-5-methylbenzoic acid.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the amine (NH₂) protons, and the methyl (CH₃) protons. The chemical shifts (δ) of the aromatic protons would be influenced by the electronic effects of the amino, bromo, carboxyl, and methyl substituents. The splitting patterns (multiplicity) would help establish the relative positions of the protons on the benzene (B151609) ring.

¹³C NMR: The carbon-13 NMR spectrum would display separate resonances for each unique carbon atom in the molecule, including the carboxyl carbon, the aromatic carbons, and the methyl carbon. The chemical shifts would provide critical information about the electronic environment of each carbon.

Without experimental data, a hypothetical data table is presented below to illustrate the type of information that would be gathered.

| Hypothetical NMR Data for this compound |

| ¹H NMR (in DMSO-d₆) |

| Chemical Shift (ppm) |

| Data Not Available |

| Data Not Available |

| Data Not Available |

| Data Not Available |

| Data Not Available |

| ¹³C NMR (in DMSO-d₆) |

| Chemical Shift (ppm) |

| Data Not Available |

| Data Not Available |

| Data Not Available |

| Data Not Available |

| Data Not Available |

| Data Not Available |

| Data Not Available |

| Data Not Available |

Correlation with Computational Models for Chemical Shift Prediction

In modern structural analysis, computational chemistry plays a vital role. Using methods like Density Functional Theory (DFT), it is possible to calculate theoretical NMR chemical shifts. These predicted values can be correlated with experimental data to aid in the assignment of complex spectra and to provide a higher degree of confidence in the structural confirmation. Such studies for this compound have not been reported.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides unambiguous proof of molecular structure by mapping electron density in a single crystal. This technique yields precise bond lengths, bond angles, and details about the three-dimensional arrangement of molecules.

Single-Crystal X-ray Diffraction Studies

A successful single-crystal X-ray diffraction study of this compound would provide a definitive three-dimensional model of the molecule. Key information obtained would include the unit cell dimensions, space group, and atomic coordinates. This data is crucial for understanding the molecule's conformation in the solid state.

Powder X-ray Diffraction Applications

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the crystalline nature of a bulk sample. It is valuable for identifying crystalline phases, determining sample purity, and can be used in some cases to solve crystal structures. No PXRD patterns for this compound are currently available in the literature.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic Transitions and Spectral Interpretation

The electronic absorption and emission spectra of aromatic compounds like this compound are instrumental in understanding their photophysical properties. While direct spectroscopic studies on this specific compound are not extensively documented in the provided search results, valuable insights can be drawn from its close analogue, 4-amino-3-methyl benzoic acid methyl ester (AMBME).

Spectroscopic analysis of AMBME shows a strong, broad, and structureless absorption band with a maximum wavelength (λmax) at approximately 280 nm. This absorption is characteristic of a π–π* transition within the benzene ring, influenced by the electron-donating amino group and the electron-withdrawing carboxyl group. The presence of the bromine atom and the methyl group in this compound would be expected to cause shifts in this absorption maximum due to their electronic and steric effects.

Upon photoexcitation, molecules like AMBME can exhibit fluorescence from a locally excited (LE) state. The emission spectrum provides information about the de-excitation pathways. For AMBME, a short-wavelength emission band corresponds to this local emission. The interpretation of such spectra is crucial for understanding the excited state dynamics. Theoretical calculations using methods like density functional theory (DFT) can aid in assigning vibrational modes in the excited state and correlating experimental findings with theoretical predictions.

Table 1: Spectroscopic Data for the Related Compound 4-amino-3-methyl benzoic acid methyl ester (AMBME)

| Spectroscopic Parameter | Value | Reference |

| Absorption Maximum (λmax) | ~280 nm | |

| Emission Type | Dual Emission (LE and CT) |

Note: This data is for a related compound and serves as an illustrative example of the expected spectroscopic behavior.

Photoinduced Processes and Intramolecular Charge Transfer Phenomena

Photoinduced processes in donor-acceptor substituted aromatic systems often involve intramolecular charge transfer (ICT). In this phenomenon, photoexcitation leads to a transfer of electron density from the electron-donating group (the amino group) to the electron-accepting group (the carboxylic acid group) through the π-system of the benzene ring.

Studies on the related compound AMBME have shown that it undergoes photoinduced intramolecular charge-transfer reactions. This is evidenced by the appearance of a dual emission in polar solvents. A long-wavelength, red-shifted emission band is observed in addition to the local emission, which is attributed to the emission from a charge transfer (CT) state. The energy of this CT emission is highly dependent on the polarity of the solvent.

The mechanism of ICT can be explained by models such as the Twisted Intramolecular Charge Transfer (TICT) model. In the TICT model, after photoexcitation, the donor group twists into a plane perpendicular to the acceptor group, leading to a more stabilized, lower-energy CT state, which then emits at a longer wavelength. The presence of a good acceptor group, like the ester or carboxylic acid group, favors this CT reaction.

For this compound, the presence of the electron-donating amino group and the electron-withdrawing carboxylic acid group suggests that it would also exhibit photoinduced intramolecular charge transfer phenomena, similar to its methyl ester analogue.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound, with the molecular formula C8H8BrNO2, the expected exact mass can be calculated.

The monoisotopic masses of the constituent elements are:

C: 12.000000 u

H: 1.007825 u

Br: 78.918338 u (for 79Br) and 80.916291 u (for 81Br)

N: 14.003074 u

O: 15.994915 u

Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern with two major peaks of nearly equal intensity, corresponding to the two stable isotopes of bromine, 79Br and 81Br.

Table 2: Calculated Exact Masses for the Isotopologues of this compound

| Ion | Molecular Formula | Calculated Exact Mass (u) |

| [M]+ (with 79Br) | C8H879BrNO2 | 228.9738 |

| [M]+ (with 81Br) | C8H881BrNO2 | 230.9718 |

HRMS analysis would be able to distinguish these isotopic peaks and confirm the elemental composition of the molecule with high accuracy.

Fragmentation Pathways and Structural Information

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When a molecule is ionized in a mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is often unique to the molecule's structure.

For this compound, several fragmentation pathways can be predicted under electron ionization (EI) conditions:

Loss of a hydroxyl radical (•OH): The carboxylic acid group can readily lose a hydroxyl radical, leading to the formation of an acylium ion.

Loss of a carboxyl group (•COOH) or carbon dioxide (CO2): Decarboxylation is a common fragmentation pathway for benzoic acids.

Loss of bromine (•Br): The carbon-bromine bond can cleave, resulting in the loss of a bromine radical.

Cleavage of the methyl group (•CH3): The methyl group attached to the benzene ring can be lost.

Table 3: Predicted Fragmentation Pathways and Major Fragment Ions

| Fragmentation Pathway | Resulting Fragment Ion Formula | Predicted m/z (for 79Br) | Predicted m/z (for 81Br) |

| Loss of •OH | [C8H7BrNO]+ | 211.97 | 213.97 |

| Loss of H2O | [C8H6BrN]+ | 210.96 | 212.96 |

| Loss of •COOH | [C7H7BrN]+ | 183.98 | 185.98 |

| Loss of CO2 | [C7H8BrN]+• | 185.99 | 187.99 |

| Loss of •Br | [C8H8NO2]+ | 150.05 | 150.05 |

The analysis of these fragmentation patterns provides valuable confirmation of the compound's structure, identifying the presence and connectivity of the amino, bromo, methyl, and carboxylic acid functional groups.

Computational Chemistry and Theoretical Insights

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to determine the electronic structure and optimized geometry of a molecule by solving the Schrödinger equation in an approximate manner. A typical study would employ a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to model the molecule's ground state.

Optimized Molecular Geometries and Conformational Analysis

A geometry optimization calculation seeks the lowest energy arrangement of atoms in the molecule, corresponding to its most stable three-dimensional structure. For 4-Amino-3-bromo-5-methylbenzoic acid, this would involve determining the precise bond lengths, bond angles, and dihedral (torsional) angles. Conformational analysis would also be crucial, particularly concerning the rotation of the carboxylic acid and amino groups, to identify the global minimum energy conformer and other low-energy isomers.

Molecular Orbital Analysis (HOMO-LUMO) and Band Gap Estimation

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. Analysis would involve visualizing the spatial distribution of these orbitals to see which atoms contribute most.

Molecular Electrostatic Potential (MEP) Surface Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It uses a color scale to indicate electron-rich regions (typically red), which are susceptible to electrophilic attack, and electron-poor regions (typically blue), which are prone to nucleophilic attack. For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as potential sites for positive interactions and the acidic proton of the carboxyl group as an electron-poor site.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex molecular orbitals into a localized picture of chemical bonds, lone pairs, and antibonding orbitals. This analysis can quantify the stabilization energy associated with electron delocalization (hyperconjugation) from occupied (donor) orbitals to unoccupied (acceptor) orbitals, offering deep insights into intramolecular interactions, such as hydrogen bonding.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra Prediction

To understand how this compound interacts with light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of electronic excited states, which allows for the prediction of the molecule's UV-visible absorption spectrum. The results would provide the wavelengths of maximum absorption (λmax) and the corresponding electronic transitions, such as π→π* or n→π* transitions, which are fundamental to the molecule's photophysical properties.

Reactivity Descriptors and Global Chemical Reactivity

Based on the energies of the HOMO and LUMO, a range of global chemical reactivity descriptors can be calculated. These conceptual DFT parameters help to quantify a molecule's reactivity. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency to attract electrons, calculated as (I+A)/2.

Chemical Hardness (η): A measure of resistance to charge transfer, calculated as (I-A)/2.

Electrophilicity Index (ω): A measure of the energy lowering upon accepting electrons, calculated as χ²/2η.

These values would provide a quantitative framework for comparing the reactivity of this compound with other related compounds.

Without dedicated computational studies, the specific values and detailed interpretations for this compound remain speculative. Future research in this area would be necessary to provide the concrete data required for a complete understanding of this molecule's chemical nature.

Ionization Energy, Electron Affinity, and Chemical Hardness

No published studies were found that report the calculated ionization energy, electron affinity, or chemical hardness of this compound. These parameters are fundamental in understanding the molecule's reactivity, with ionization energy relating to its ability to donate an electron, electron affinity to its ability to accept an electron, and chemical hardness to its resistance to deformation of its electron cloud.

Electrophilicity Index and Fukui Functions

Specific calculations for the electrophilicity index, which quantifies the ability of a molecule to accept electrons, and Fukui functions, which identify the most electrophilic and nucleophilic sites within a molecule, have not been reported for this compound.

Solvation Effects on Molecular Structure and Reactivity Parameters (PCM Model)

There is no available research detailing the effects of solvation on the molecular structure and reactivity parameters of this compound using the Polarizable Continuum Model (PCM) or any other solvation model. Such studies would provide insight into how the compound's properties and behavior change in different solvent environments.

Structure-Reactivity Relationships and Substituent Effects in Aromatic Systems

The absence of specific computational studies on this compound highlights a gap in the current scientific literature. Future theoretical investigations would be invaluable in elucidating the electronic properties and reactivity of this compound, providing a deeper understanding of its chemical nature and potential applications.

Research Applications in Chemical Sciences

4-Amino-3-bromo-5-methylbenzoic acid as a Synthetic Intermediate and Building Block

This compound is a versatile synthetic intermediate, valued for its unique arrangement of functional groups—an amino group, a bromine atom, a methyl group, and a carboxylic acid on a benzene (B151609) ring. This specific substitution pattern provides distinct chemical reactivity, making it a useful building block in the synthesis of more complex molecules for various applications, including pharmaceuticals, agrochemicals, and specialty chemicals like dyes and pigments.

The presence of the reactive amino and bromo substituents allows for a range of chemical transformations. For instance, the closely related compound, 4-Amino-3-bromobenzoic acid, has been utilized as a precursor in the synthesis of sulfonamides and benzothiazines. researchgate.net This suggests that this compound could similarly serve as a key starting material for analogous compounds with potential biological activity. The amino group can undergo diazotization, offering a pathway to a variety of other functional groups, while the bromine atom is suitable for cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.

While the broader class of halogenated and aminated benzoic acids is widely used, specific, detailed examples of multi-step syntheses starting from this compound are not extensively documented in widely available literature. However, its structural similarity to other commercially significant intermediates underscores its potential in the development of novel organic compounds.

Contributions to Supramolecular Chemistry and Crystal Engineering

The field of supramolecular chemistry focuses on the study of systems composed of multiple molecules held together by non-covalent interactions. Crystal engineering, a sub-discipline, involves the design and synthesis of solid-state structures with desired properties based on an understanding of these intermolecular forces. The functional groups present in this compound—specifically the carboxylic acid and amino groups—are prime candidates for forming robust hydrogen bonds, which are fundamental to supramolecular assembly.

Research on the closely related compound, 4-Amino-3-bromobenzoic acid, provides significant insight into the potential supramolecular behavior of its methylated analog. X-ray crystallography studies of 4-Amino-3-bromobenzoic acid reveal that the molecules form dimers through pairs of O-H···O hydrogen bonds between their carboxylic acid groups. researchgate.net These dimers then self-assemble into extended polymeric chains and more complex networks through additional intermolecular hydrogen bonds. researchgate.net The resulting supramolecular architecture is characterized by specific ring motifs, which are predictable patterns of hydrogen bonding. researchgate.net

Furthermore, the bromine atom can participate in halogen bonding, another important non-covalent interaction in crystal engineering. In studies of other bromo-substituted benzoic acids, halogen bonds have been shown to play a structural role in organizing molecules into extended one- and two-dimensional architectures. nih.gov It is therefore highly probable that this compound also exhibits rich supramolecular chemistry, driven by a combination of hydrogen and halogen bonding, making it a compound of interest for the rational design of crystalline materials.

| Interaction Type | Potential Role in Supramolecular Assembly |

| Hydrogen Bonding (O-H···O) | Formation of carboxylic acid dimers. |

| Hydrogen Bonding (N-H···O) | Linkage of dimers into polymeric chains. |

| Halogen Bonding (Br···O/N) | Organization of molecules into extended networks. |

Exploration in Materials Science and Advanced Functional Materials

While the direct application of this compound in the development of advanced functional materials is not yet widely reported in scientific literature, its structural features suggest potential in several areas of materials science. Benzoic acid derivatives, in general, are explored for their utility in creating materials with interesting optical, electronic, and self-assembling properties.

Atomic Layer Deposition (ALD) is a technique used in the semiconductor industry for the precise deposition of thin films. Area-selective ALD requires the use of inhibitor molecules that form self-assembled monolayers (SAMs) on certain surfaces to prevent film growth. Small carboxylates, such as benzoic acid and its derivatives, have been investigated as effective ALD inhibitors. mdpi.com These molecules can form dense, ordered monolayers on substrate surfaces, physically blocking the ALD precursors. While specific studies on this compound as an ALD inhibitor have not been identified, its carboxylic acid group provides the necessary functionality for surface anchoring. The amino, bromo, and methyl groups could potentially be used to tune the packing density and thermal stability of the resulting SAM, which are critical parameters for effective inhibition.

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. Benzoic acid derivatives are a well-known class of compounds used in the formation of liquid crystalline materials, often through hydrogen bonding interactions that lead to the formation of dimeric structures. nih.gov These dimers can then self-organize into various mesophases. The specific substituents on the benzoic acid ring play a crucial role in determining the type of liquid crystalline phase and the temperature range over which it is stable. Although research specifically detailing the use of this compound in liquid crystal synthesis is not available, its structure is analogous to other mesogenic benzoic acids. The rigid core and the potential for strong intermolecular interactions via hydrogen bonding make it a candidate for incorporation into liquid crystalline systems.

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. This effect is the opposite of the more common aggregation-caused quenching (ACQ). Molecules that exhibit AIE, known as AIEgens, are of great interest for applications in bioimaging, chemical sensing, and optoelectronic devices. nih.govnih.gov The molecular design of AIEgens often involves a rotor-stator structure, where intramolecular rotations in the solution state lead to non-radiative decay, while in the aggregated state, these rotations are restricted, opening up a radiative decay channel. While there is no specific research demonstrating AIE in this compound itself, its substituted aromatic structure could serve as a core component in the design of novel AIEgens. Further chemical modification to introduce rotatable groups could potentially lead to materials with AIE properties.

Application in Agrochemical Research

Currently, there is a notable lack of specific, publicly available research detailing the direct application of this compound as a key intermediate or building block in the synthesis of commercialized or extensively studied agrochemicals. While substituted benzoic acids are a well-established class of intermediates in the agrochemical industry, detailed synthetic pathways and efficacy data for derivatives of this particular compound are not readily found in scientific literature or patent databases.

The general structural motifs of this compound, featuring an aminobenzoic acid core with halogen and methyl substitutions, are present in various herbicidal and insecticidal compounds. This suggests a theoretical potential for its use in the development of new active ingredients. For instance, the amino group can be a precursor to a variety of functional groups that are common in agrochemicals, and the bromo and methyl substituents can influence the molecule's binding affinity to target enzymes or receptors, as well as its metabolic stability in plants and insects.

However, without concrete research findings, any discussion of its role in agrochemical research remains speculative. The development of new agrochemicals is a highly proprietary field, and it is possible that research involving this compound has been conducted by private companies without being published in the public domain. As such, while the potential for its application exists, there is no verifiable data to substantiate a detailed discussion on its use in agrochemical research at this time.

Advanced Analytical Methodologies for Compound Assessment

Chromatographic Techniques for Purity and Separation

Chromatography is a fundamental tool for separating the target compound from impurities, starting materials, and byproducts. The choice of technique is dictated by the compound's physicochemical properties, such as its polarity and volatility.

High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of non-volatile compounds like 4-Amino-3-bromo-5-methylbenzoic acid. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture.

The separation of aromatic acids, including isomers of aminobenzoic acid, is effectively achieved using this technique. sielc.com For this compound, a C8 or C18 column would be appropriate stationary phases. The mobile phase typically consists of an aqueous component, often with a buffer like phosphoric acid or formic acid to control the ionization of the carboxylic acid and amino groups, and an organic modifier such as acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com The gradient elution, where the composition of the mobile phase is changed over time, allows for the separation of compounds with a range of polarities. Detection is commonly performed using a UV detector, as the aromatic ring of the compound absorbs UV light. sielc.com

A typical HPLC method for a similar compound, which could be adapted for this compound, is detailed in the table below.

Table 1: Illustrative HPLC Parameters for the Analysis of Substituted Benzoic Acids

| Parameter | Value |

|---|---|

| Stationary Phase | C18 or C8 reverse-phase column |

| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. Due to the low volatility of amino acids, derivatization is a necessary step to convert the polar -COOH and -NH2 groups into less polar, more volatile functional groups before GC analysis. sigmaaldrich.com

Common derivatization reagents for amino acids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which replace active hydrogens with trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) groups, respectively. sigmaaldrich.com Another approach is esterification of the carboxylic acid group followed by acylation of the amino group. The resulting derivatives are then sufficiently volatile for GC separation.

The gas chromatograph separates the derivatized compounds based on their boiling points and interactions with the stationary phase of the GC column. The separated components then enter the mass spectrometer, which provides detailed structural information based on the mass-to-charge ratio of the fragmented ions. This allows for the unambiguous identification of the target compound and any impurities. The NIST Mass Spectrometry Data Center provides a reference mass spectrum for the related compound 4-Amino-3-methylbenzoic acid, which can serve as a guide for identifying characteristic fragmentation patterns. nist.gov

Table 2: General GC-MS Derivatization and Analysis Approach for Amino Acids

| Step | Description |

|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) in pyridine (B92270) or N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) in acetonitrile |

| Reaction Conditions | Heating the sample with the derivatizing agent (e.g., 60-100 °C for 1-4 hours) |

| GC Column | Nonpolar capillary column (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium |

| Temperature Program | Ramping from a low initial temperature to a high final temperature to elute a range of compounds |

| Ionization Mode | Electron Ionization (EI) |

| Detection | Mass Spectrometer (scanning a specific mass range) |

Methodologies for Sample Preparation and Purity Enhancement

The quality of the analytical data is highly dependent on the purity of the sample. Therefore, effective sample preparation and purification techniques are crucial.

For solid samples like this compound, recrystallization is a common and effective method for purity enhancement. This technique relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. wikipedia.org A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For a related compound, 4-Amino-3-bromobenzoic acid, recrystallization from a mixture of dichloromethane (B109758) and methanol has been reported to yield high-purity crystals suitable for X-ray analysis. nih.govresearchgate.net The general procedure involves dissolving the impure solid in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals. The impurities remain in the mother liquor. The purified crystals are then collected by filtration and washed with a small amount of cold solvent.

In cases where recrystallization is not sufficient to remove all impurities, column chromatography can be employed. This technique separates compounds based on their differential adsorption onto a solid stationary phase (e.g., silica (B1680970) gel or alumina) as a liquid mobile phase (eluent) is passed through the column. chemicalbook.com For a compound like this compound, a normal-phase chromatography setup with a polar stationary phase like silica gel and a mobile phase of intermediate polarity (e.g., a mixture of hexane (B92381) and ethyl acetate) would likely be effective. The separation is based on the polarity of the compounds, with more polar compounds adsorbing more strongly to the stationary phase and eluting later. The fractions are collected and the solvent is evaporated to yield the purified compound.

Prior to analysis, the purified solid is typically dissolved in a suitable solvent. For HPLC analysis, this is often the mobile phase itself or a solvent that is miscible with the mobile phase. For GC-MS, the derivatization is performed after dissolving the sample in an appropriate solvent.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 4-Amino-3-bromobenzoic acid |

| 3-bromo-5-methylbenzoic acid |

| 4-Amino-3-methylbenzoic acid |

| N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

Q & A

Basic: What are the established synthetic methodologies for 4-Amino-3-bromo-5-methylbenzoic acid, and how are reaction conditions optimized?

Answer:

The synthesis typically involves bromination of 4-amino-5-methylbenzoic acid using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled conditions. Key steps include:

- Regioselective bromination : Br₂ in acetic acid at 0–5°C to minimize side reactions (e.g., di-bromination).

- Quenching : Sodium bisulfite (NaHSO₃) to neutralize excess bromine.

- Purification : Recrystallization from ethanol/water or column chromatography for high purity.

Reaction monitoring via TLC ensures progress. Optimization focuses on temperature control and stoichiometric ratios to prevent over-bromination .

Basic: What spectroscopic and crystallographic methods confirm the structure and purity of this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR identify substitution patterns (e.g., bromine-induced deshielding at C3).

- Mass Spectrometry : High-resolution MS confirms molecular weight (C₈H₇BrNO₂, expected [M+H]⁺ = 244.97).

- X-ray Crystallography : SHELX software refines crystal structures, resolving ambiguities in regiochemistry .

- HPLC : Quantifies purity (>98% by reverse-phase methods).

Advanced: How can density functional theory (DFT) predict bromination regioselectivity in aminobenzoic acid derivatives?

Answer:

DFT calculations (e.g., B3LYP/6-31G* basis set) model electron density and transition states to predict bromination sites:

- Electrophilic aromatic substitution : Electron-rich positions (ortho/para to amino groups) are favored.

- Hammett parameters : Quantify substituent effects (methyl groups act as weak electron donors, directing bromine to C3) .

Experimental validation via X-ray crystallography (SHELX) or isotopic labeling resolves computational vs. empirical discrepancies .

Advanced: How to resolve contradictions in reported bromination positions for structurally similar compounds?

Answer:

- Cross-validation : Compare DFT-predicted regioselectivity with experimental NMR/X-ray data.

- Substituent effect analysis : Use Hammett plots to correlate electronic effects with reaction outcomes.

- High-resolution crystallography : SHELX-determined crystal structures provide unambiguous positional assignments .

Basic: What are the key applications of this compound in organic synthesis?

Answer:

- Building block : The bromine and amino groups enable cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitution reactions.

- Pharmacophore development : Used to synthesize amides or esters with potential bioactivity (e.g., enzyme inhibitors) .

Advanced: How does steric hindrance from the methyl group influence reactivity in downstream reactions?

Answer:

- Steric effects : The methyl group at C5 restricts access to C3-Br, reducing nucleophilic substitution rates.

- Computational modeling : DFT calculates steric maps (e.g., using van der Waals radii) to predict reaction barriers.

- Experimental validation : Kinetic studies (e.g., monitoring SN2 reactions with thiols) quantify steric impacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。